5-(3-Bromophenyl)-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole
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Overview
Description
5-(3-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The biphenyl and propoxy groups can be introduced through Suzuki or Heck coupling reactions using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to the formation of amines or debrominated products.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, debrominated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Electronics: Its stability and electronic characteristics are beneficial for the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity.
Materials Science and Organic Electronics: The compound’s electronic properties allow it to participate in charge transport and light emission processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the bromine and biphenyl groups, resulting in different electronic properties.
5-(4-Bromophenyl)-1,2,4-oxadiazole: Similar structure but lacks the biphenyl and propoxy groups.
3-(4’-Methoxybiphenyl-4-yl)-1,2,4-oxadiazole: Contains a methoxy group instead of a propoxy group, affecting its reactivity and electronic properties.
Uniqueness
5-(3-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole is unique due to the combination of the bromine, biphenyl, and propoxy groups, which confer specific electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science.
Properties
Molecular Formula |
C23H19BrN2O2 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H19BrN2O2/c1-2-14-27-21-12-10-17(11-13-21)16-6-8-18(9-7-16)22-25-23(28-26-22)19-4-3-5-20(24)15-19/h3-13,15H,2,14H2,1H3 |
InChI Key |
VPKCPULHHJRSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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